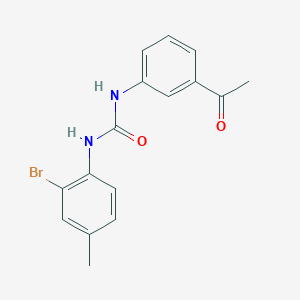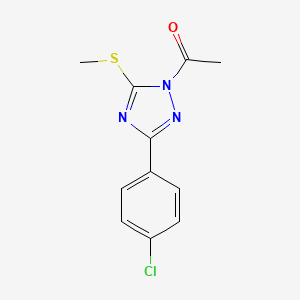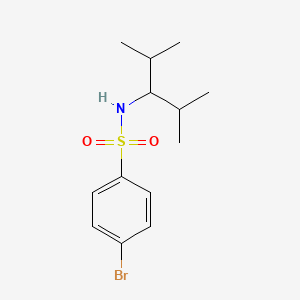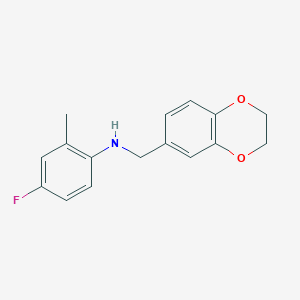
N-(diphenylmethyl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)-2-pyridinecarboxamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA is a derivative of pyridinecarboxamide, and it has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-pyridinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes involved in the immune response, such as cytokines and chemokines. Furthermore, this compound has been shown to protect neurons from oxidative stress and apoptosis, which are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to modulate the immune system by regulating the expression of cytokines and chemokines. Additionally, this compound has been shown to protect neurons from oxidative stress and apoptosis, which are involved in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-2-pyridinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(diphenylmethyl)-2-pyridinecarboxamide. One area of research is to further investigate the mechanism of action of this compound. Understanding how this compound modulates various pathways can provide insights into its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in different disease conditions. Furthermore, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(diphenylmethyl)-2-pyridinecarboxamide involves the reaction between diphenylmethanol and 2-pyridinecarboxylic acid in the presence of a catalyst. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate, and the product is obtained through a series of purification steps. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
N-(diphenylmethyl)-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its ability to modulate the immune system and improve immune function.
properties
IUPAC Name |
N-benzhydrylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-13-7-8-14-20-17)21-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVROYCMRRHGSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)






![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)


![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
